An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-5-nitrophenyl)ethanone
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Amino-5-nitrophenyl)ethanone, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and a thorough analysis of its spectroscopic characterization.
Introduction
1-(2-Amino-5-nitrophenyl)ethanone, also known as 2'-amino-5'-nitroacetophenone, is a substituted aromatic ketone with the chemical formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol .[1] Its structure incorporates a ketone, an aromatic amine, and a nitro group, making it a versatile precursor for the synthesis of various heterocyclic compounds, including quinolines and other pharmacologically active scaffolds. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring creates a unique electronic profile that is also of interest in the development of novel materials.
Synthesis
The most common and reliable synthesis of 1-(2-Amino-5-nitrophenyl)ethanone is a three-step process commencing with the readily available starting material, 2-aminoacetophenone. The synthesis involves the protection of the amino group via acetylation, followed by regioselective nitration, and subsequent deprotection of the acetyl group.
Synthetic Pathway
The overall synthetic pathway is illustrated below:
Caption: Synthetic pathway for 1-(2-Amino-5-nitrophenyl)ethanone.
Experimental Protocols
Materials:
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2-Aminoacetophenone
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Acetic Anhydride
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Glacial Acetic Acid
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Ice
Procedure:
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In a round-bottom flask, dissolve 2-aminoacetophenone in glacial acetic acid.
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Cool the solution in an ice bath with stirring.
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Slowly add acetic anhydride dropwise to the cooled solution.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Collect the solid product by vacuum filtration, wash with cold water, and dry to yield N-(2-acetylphenyl)acetamide.
Materials:
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N-(2-acetylphenyl)acetamide
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
Procedure:
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In a flask, dissolve N-(2-acetylphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 5°C in an ice-salt bath.
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Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of N-(2-acetylphenyl)acetamide, ensuring the temperature does not exceed 10°C.
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After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral to obtain N-(2-acetyl-4-nitrophenyl)acetamide.
Materials:
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N-(2-acetyl-4-nitrophenyl)acetamide
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Sodium Hydroxide (NaOH) solution (for neutralization)
Procedure:
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In a round-bottom flask, suspend N-(2-acetyl-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to precipitate the product.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 1-(2-Amino-5-nitrophenyl)ethanone.
Characterization
The structure and purity of the synthesized 1-(2-Amino-5-nitrophenyl)ethanone can be confirmed by various spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol [1] |
| Appearance | Yellow to orange solid |
| CAS Number | 32580-41-9[1] |
Spectroscopic Data
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Predicted):
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δ ~2.5 ppm (s, 3H): Protons of the acetyl group (-COCH₃).
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δ ~6.7-6.9 ppm (d, 1H): Aromatic proton ortho to the amino group.
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δ ~7.9-8.1 ppm (dd, 1H): Aromatic proton meta to the amino group and ortho to the nitro group.
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δ ~8.3-8.5 ppm (d, 1H): Aromatic proton ortho to the acetyl group and meta to the nitro group.
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δ (broad s, 2H): Protons of the amino group (-NH₂). The chemical shift of these protons can vary depending on the solvent and concentration.
¹³C NMR (Predicted):
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δ ~28 ppm: Acetyl methyl carbon (-COCH₃).
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δ ~115-120 ppm: Aromatic carbons.
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δ ~125-135 ppm: Aromatic carbons.
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δ ~140-150 ppm: Aromatic carbons attached to the amino and nitro groups.
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δ ~198 ppm: Carbonyl carbon (-COCH₃).
The FTIR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching vibrations of the primary amine |
| 3100-3000 | Aromatic C-H stretching |
| 1650-1680 | C=O stretching vibration of the ketone |
| 1580-1620 | N-H bending vibration and aromatic C=C stretching |
| 1500-1550 | Asymmetric NO₂ stretching |
| 1330-1370 | Symmetric NO₂ stretching |
| 1200-1300 | C-N stretching of the aromatic amine |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Molecular Ion (M⁺): m/z = 180.
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Major Fragment Ions:
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m/z = 165: Loss of a methyl radical (•CH₃) from the molecular ion.
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m/z = 137: Loss of a ketene molecule (CH₂=C=O) from the molecular ion.
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m/z = 122: Subsequent loss of a nitro group (•NO₂) from the m/z 165 fragment.
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Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of 1-(2-Amino-5-nitrophenyl)ethanone.
Caption: General experimental workflow for the synthesis and characterization.
Safety and Handling
1-(2-Amino-5-nitrophenyl)ethanone and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The nitration step is highly exothermic and requires careful temperature control to avoid runaway reactions. All waste should be disposed of in accordance with institutional and local regulations. For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of 1-(2-Amino-5-nitrophenyl)ethanone. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug discovery. The versatile nature of this compound as a synthetic intermediate ensures its continued importance in the development of novel molecules with potential applications in medicine and materials science.
